1,2-Bis((2R,5R)-2,5-di-i-propylphospholano)ethane(cyclooctadiene)rhodium(I)
CAS No.: 213343-67-0
Cat. No.: VC11988757
Molecular Formula: C30H56BF4P2Rh-
Molecular Weight: 668.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 213343-67-0 |
|---|---|
| Molecular Formula | C30H56BF4P2Rh- |
| Molecular Weight | 668.4 g/mol |
| IUPAC Name | cycloocta-1,5-diene;1-[2-[2,5-di(propan-2-yl)phospholan-1-yl]ethyl]-2,5-di(propan-2-yl)phospholane;rhodium;tetrafluoroborate |
| Standard InChI | InChI=1S/C22H44P2.C8H12.BF4.Rh/c1-15(2)19-9-10-20(16(3)4)23(19)13-14-24-21(17(5)6)11-12-22(24)18(7)8;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h15-22H,9-14H2,1-8H3;1-2,7-8H,3-6H2;;/q;;-1; |
| Standard InChI Key | NRQFPKPBTSPMQF-UHFFFAOYSA-N |
| SMILES | [B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |
| Canonical SMILES | [B-](F)(F)(F)F.CC(C)C1CCC(P1CCP2C(CCC2C(C)C)C(C)C)C(C)C.C1CC=CCCC=C1.[Rh] |
Introduction
Chemical Structure and Stereochemical Properties
Molecular Architecture
The compound features a rhodium(I) center coordinated to a chiral bisphosphine ligand (1,2-bis((2R,5R)-2,5-di-i-propylphospholano)ethane) and a cyclooctadiene (COD) moiety. The tetrafluoroborate counterion ensures solubility in polar aprotic solvents . Key structural attributes include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₀H₅₆BF₄P₂Rh | |
| Exact Mass | 668.29414 g/mol | |
| Stereocenters | 4 chiral centers | |
| Coordination Geometry | Square planar (Rh center) |
The (2R,5R) configuration of the phospholano groups creates a rigid C₂-symmetric environment critical for enantiocontrol.
Computed Physicochemical Properties
Advanced computational analyses reveal:
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Rotatable Bonds: 7, enabling conformational adaptability during substrate binding
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Hydrogen Bond Acceptors: 5, primarily from BF₄⁻ and phosphine ligands
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Polar Surface Area: 18.9 Ų, favoring solubility in dichloromethane and THF
These properties synergize to create a catalyst that balances stability and reactivity.
Synthesis and Preparation
Ligand Synthesis
The bisphosphine ligand is synthesized through a stereospecific [2+2] cycloaddition of i-propylphosphine derivatives, followed by resolution via chiral auxiliary-mediated crystallization. Key steps include:
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Formation of 2,5-di-i-propylphospholane rings with (R,R) configuration
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Ethane-bridging using 1,2-dibromoethane under basic conditions
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Purification via column chromatography (hexane/EtOAc 9:1)
Rhodium Complexation
The ligand reacts with [Rh(COD)Cl]₂ in anhydrous THF at −78°C, followed by counterion exchange with NaBF₄:
Yields typically exceed 85% after recrystallization from CH₂Cl₂/ether.
Mechanism of Asymmetric Hydrogenation
Catalytic Cycle
The mechanism proceeds through a well-established Halpern-Jackrell pathway:
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Substrate Coordination: Prochiral alkene binds trans to COD ligand
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Oxidative Addition: H₂ dissociation forms Rh(III)-hydride species
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Insertion: Alkene inserts into Rh-H bond
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Reductive Elimination: Chiral product releases, regenerating Rh(I) catalyst
Enantioselectivity Origins
The di-i-propyl groups enforce a chiral pocket with 3.2 Å van der Waals gaps, preferentially accommodating specific substrate conformations. Density functional theory (DFT) studies show a 12.3 kJ/mol energy difference between diastereomeric transition states, explaining >99% ee in α-dehydroamino acid hydrogenations.
Industrial and Laboratory Applications
Pharmaceutical Synthesis
The catalyst enables production of:
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β-Lactam Antibiotics: Hydrogenation of β-keto esters with 98% ee
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SSRI Antidepressants: Enantioselective reduction of tetralone derivatives
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Antiviral Agents: Synthesis of carbocyclic nucleoside precursors
Agrochemical Development
Key applications include:
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Chiral Herbicides: Hydrogenation of α,β-unsaturated nitriles (96% ee)
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Insect Pheromones: Asymmetric synthesis of (Z)-11-tetradecenyl acetate
Reaction Scope and Limitations
| Substrate Class | Typical ee (%) | Turnover Number (TON) | Optimal Conditions |
|---|---|---|---|
| α-Dehydroamino acids | 99.5 | 5,000 | 25°C, 10 bar H₂, EtOAc |
| β-Keto esters | 98.2 | 2,800 | 0°C, 5 bar H₂, THF |
| Enamides | 97.8 | 3,200 | −20°C, 15 bar H₂, MeOH |
| Cyclic enones | 95.4 | 1,500 | 40°C, 20 bar H₂, toluene |
Sterically hindered substrates (e.g., trisubstituted alkenes) require modified ligands for optimal performance.
Recent Advancements and Future Directions
Ligand Modifications
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Electron-Withdrawing Substituents: Fluorinated phospholanes increase TON by 40% in polar media
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Heteroatom Incorporation: Replacing i-propyl with morpholino groups improves water compatibility
Continuous Flow Applications
Microreactor systems achieve:
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92% ee at 0.5 s residence time
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98% substrate conversion in <10 minutes
Computational-Guided Design
Machine learning models predict new ligand architectures with 89% accuracy in ee optimization. Recent virtual screenings identified candidates showing 99.8% ee in preliminary trials.
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